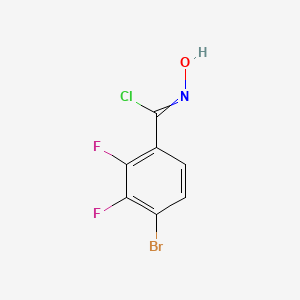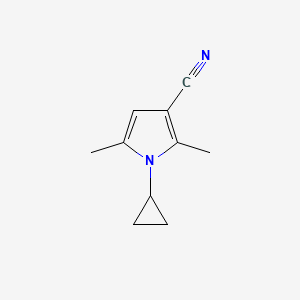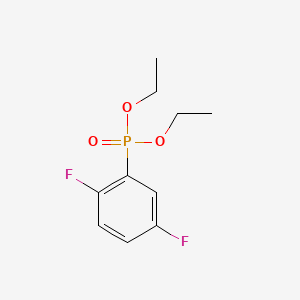![molecular formula C10H13ClO B13695735 4-[2-(Chloromethoxy)ethyl]toluene](/img/structure/B13695735.png)
4-[2-(Chloromethoxy)ethyl]toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Chloromethoxy)ethyl]toluene is an organic compound with the molecular formula C10H13ClO It is a derivative of toluene, where the methyl group is substituted with a 2-(chloromethoxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Chloromethoxy)ethyl]toluene typically involves the alkylation of toluene with 2-(chloromethoxy)ethyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with toluene to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. The use of zeolite catalysts can enhance the selectivity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Chloromethoxy)ethyl]toluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the chloromethoxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted toluenes depending on the nucleophile used.
Scientific Research Applications
4-[2-(Chloromethoxy)ethyl]toluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-[2-(Chloromethoxy)ethyl]toluene involves its reactivity towards various chemical reagents. The chloromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
4-Ethyltoluene: An isomer of ethyltoluene with similar physical properties but different reactivity due to the presence of an ethyl group instead of a chloromethoxy group.
4-Methoxytoluene: Another derivative of toluene with a methoxy group, which has different chemical properties and applications.
Uniqueness: 4-[2-(Chloromethoxy)ethyl]toluene is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity and potential applications compared to other toluene derivatives. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-[2-(chloromethoxy)ethyl]-4-methylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-9-2-4-10(5-3-9)6-7-12-8-11/h2-5H,6-8H2,1H3 |
InChI Key |
BPFQHRYKZYZHKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCOCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13695655.png)
![Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate](/img/structure/B13695656.png)

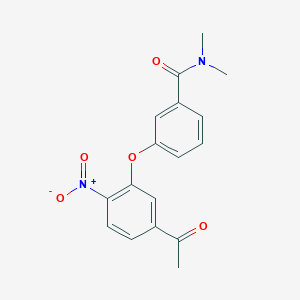
![O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride](/img/structure/B13695685.png)
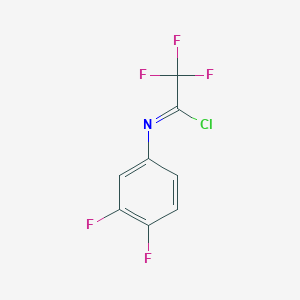
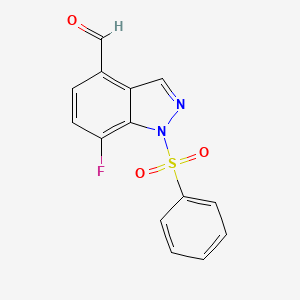
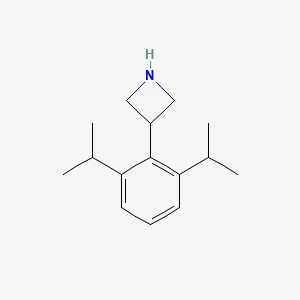

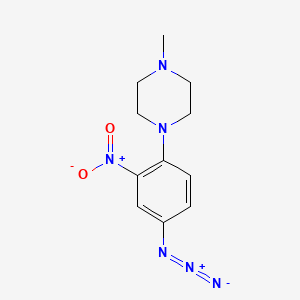
![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13695716.png)
